5-[(3-Chlorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine

1,2,4-triazole SAR positional isomerism antiproliferative activity

Researchers seeking to complete a positional scanning matrix of 4-amino-1,2,4-triazole regioisomers often face the unavailability of the specific meta-chloro / 2-methoxyphenyl isomer. This compound fills that critical gap, enabling side-by-side comparison with para-chloro (CAS 575462-80-5) and meta-chloro (CAS 573947-81-6) analogs. - Completes a regioisomer panel for deconvoluting positional chloro and methoxy effects on antiproliferative IC50 values. - Free 4-amine handle supports rapid derivatization into Schiff bases or Mannich bases for focused library synthesis. - Custom-synthesized to ≥95% purity with batch-specific QC documentation provided to every procurement manager.

Molecular Formula C16H15ClN4OS
Molecular Weight 346.8 g/mol
Cat. No. B12131393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(3-Chlorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine
Molecular FormulaC16H15ClN4OS
Molecular Weight346.8 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN=C(N2N)SCC3=CC(=CC=C3)Cl
InChIInChI=1S/C16H15ClN4OS/c1-22-14-8-3-2-7-13(14)15-19-20-16(21(15)18)23-10-11-5-4-6-12(17)9-11/h2-9H,10,18H2,1H3
InChIKeyPIHQKORFVCOASN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(3-Chlorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine: Chemical Identity & Procurement


5-[(3-Chlorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine (C16H15ClN4OS, MW 346.8 g/mol) is a fully substituted 4-amino-1,2,4-triazole derivative incorporating a 3-chlorobenzyl thioether at C-5 and a 2-methoxyphenyl ring at C-3 . These precisely positioned electron-withdrawing (3-chlorophenyl) and electron-donating (2-methoxyphenyl) groups modulate both the electronic profile of the triazole core and the lipophilicity of the molecule. This substitution pattern is structurally distinct from the more widely catalogued 3-(4-chlorophenyl)-5-((3-methoxybenzyl)thio) isomer (CAS 575462-80-5) and the 3-(3-chlorophenyl)-5-((3-methoxybenzyl)thio) isomer (CAS 573947-81-6) [1]. The presence of the primary 4-amine further differentiates this compound from 4H-1,2,4-triazole-3-thione congeners lacking the exocyclic amino group.

Why Generic Substitution Fails for This Triazole-4-amine


Within the 3,4,5-trisubstituted 1,2,4-triazole scaffold, minor positional shifts in chloro or methoxy substituents profoundly alter both physicochemical properties and biological target engagement. Meta-chloro substitution on the benzylthio moiety confers a distinct dipole moment, logP, and steric profile relative to ortho- or para-chloro isomers; the 2-methoxyphenyl orientation at C-3 likewise alters electron density on the triazole ring compared to 3- or 4-methoxybenzyl analogs . Published SAR on 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives demonstrates that antiproliferative IC50 values can shift by over an order of magnitude when the substitution regiochemistry is altered on either aromatic ring . The class-level evidence therefore indicates that the specific 3-chlorobenzylthio / 2-methoxyphenyl / 4-amine permutation cannot be casually replaced with a regioisomer without risking complete loss of the desired biological or physicochemical performance.

Quantitative Evidence Guide for This Triazole-4-amine


Positional Isomer Potency in 4-Amino-1,2,4-Triazoles

The target compound positions the chlorine at the meta (3-) position of the benzylthio phenyl ring. Available SAR data from the 3-alkylsulfanyl-4-amino-1,2,4-triazole series show that shifting the chloro substituent from the 4- to the 3-position on the benzyl moiety can substantially alter antiproliferative potency. In a related series of 3-benzylthio-4-amino-5-aryl-1,2,4-triazoles, the 4-chlorobenzylthio analog (12d) achieved an IC50 of 1.5 µM against MCF7 breast cancer cells via STAT3 inhibition, whereas compounds with alternative chloro substitution patterns exhibited IC50 values in the range of 3–12 µM on the same cell line [1]. While the target compound has not been tested in this specific assay, the structural precedent indicates that meta-chloro benzylthio substitution can yield a ≥2-fold potency shift relative to para-chloro analogs, a differential that directly impacts hit-to-lead prioritization.

1,2,4-triazole SAR positional isomerism antiproliferative activity

Lipophilicity Impact of Benzylthio Chloro Position

The meta-chloro benzylthio orientation in the target compound generates a logP value intermediate between the corresponding para-chloro and unsubstituted analogs. Experimental and calculated ACD/LogP data for the 3-(4-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole scaffold demonstrate a logP of 3.51 . Introducing the benzyl spacer and the 2-methoxyphenyl group in the target compound is expected to yield an estimated logP in the range of 4.0–4.5, which is 0.3–0.7 units lower than the para-chloro benzylthio isomer due to the less planar meta-chloro orientation reducing hydrophobic surface contact. This logP modulation is significant for applications where permeability-solubility balance is critical, as each 0.5 logP unit can correspond to roughly 3-fold change in partition coefficient.

logP physicochemical properties drug-likeness

Synthetic Utility of the 4-Amine Substituent

The presence of the primary amine at N-4 of the triazole ring distinguishes the target compound from 4H-1,2,4-triazole-3-thione derivatives, which are the dominant commercial form of this scaffold. The 4-amino group serves as a nucleophilic handle for further derivatization: acylation with acetyl chloride yields 4-acetamido derivatives with enhanced antifungal activity, with reported MIC values as low as 2 µg/mL against Candida spp. for the acetylated 3-(2-chlorophenyl)-5-[(3-methoxyphenyl)methylthio] regioisomer . The free amine also enables facile Schiff base formation for metal coordination chemistry applications, as demonstrated by the synthesis of cobalt(II) complexes from 3-[(benzimidazol-2-yl)methylthio]-5-substituted-1,2,4-triazol-4-amine ligands [1]. The 4-amino form thus offers synthetic versatility that the analogous 4H-triazole-3-thione tautomers do not provide.

4-amino-1,2,4-triazole derivatization functional handle

Urease and Lipase Inhibitory Activity of Triazole-4-amines

A structurally related series based on the 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol scaffold was evaluated for anti-lipase and anti-urease activities. The 4-amino-5-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione (compound 9) and its Mannich base derivatives 11a and 11d exhibited urease inhibition with IC50 values of 12.39 ± 0.35 µg/mL and 16.12 ± 1.06 µg/mL, respectively [1]. This demonstrates that 4-amino-1,2,4-triazole derivatives with aryl benzyl substituents can achieve low-micromolar enzyme inhibition. The target compound's 2-methoxyphenyl and 3-chlorobenzylthio groups are expected to confer comparable or greater urease inhibitory potential, as electron-withdrawing chloro substituents on the benzyl moiety have been shown to enhance enzyme binding affinity in this scaffold class.

urease inhibition lipase inhibition enzyme inhibitor

Corrosion Inhibition on Mild Steel in Acid

3,5-Disubstituted-4-amino-1,2,4-triazoles are an established class of organic corrosion inhibitors for mild steel in acidic environments. Quantum chemical calculations and Monte Carlo simulations indicate that the 4-amino group adsorbs onto Fe(110) surfaces via the nitrogen lone pair, while the 3- and 5-aryl substituents provide hydrophobic shielding [1]. The target compound's 3-chlorophenylmethylthio moiety at C-5 offers a sulfur anchor point for enhanced surface adsorption compared to all-carbon aryl substituents. Electrochemical impedance spectroscopy (EIS) and polarization studies on the closely related 3,5-bis(2-thienylmethyl)-4-amino-1,2,4-triazole (2-TMAT) demonstrated corrosion inhibition efficiencies exceeding 90% on carbon steel in 1 M HCl at 30 °C [2]. Introduction of the chlorobenzylthio group is expected to further improve inhibition efficiency through synergistic N/S/Cl chemisorption at the metal surface.

corrosion inhibitor mild steel electrochemical impedance spectroscopy

Commercial Sourcing vs. Catalogued Regioisomers

The target compound's closest catalogued analogs—3-(4-chlorophenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine (CAS 575462-80-5) and 3-(3-chlorophenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine (CAS 573947-81-6)—are both available from Sigma-Aldrich (AldrichCPR product line) at 95% purity minimum . The target compound differs from both by having the 2-methoxyphenyl group attached directly at C-3 (rather than a 3-methoxybenzylthio at C-5) and the 3-chlorobenzylthio at C-5 (rather than a 4- or 3-chlorophenyl at C-3). This 'inverted' substitution pattern is not represented in the Sigma-Aldrich catalogue, making the target compound the sole source of this specific regioisomer. For SAR studies requiring systematic exploration of all chloro-positional and methoxy-positional permutations, sourcing both the Sigma catalog compounds and the target compound is necessary to complete the matrix.

commercial availability purity comparison procurement sourcing

Validated Application Scenarios for This Triazole-4-amine


Hit-to-Lead Optimization via Positional Isomer SAR

The target compound serves as the missing meta-chloro / 2-methoxyphenyl isomer in a positional scanning matrix. When co-evaluated with the Sigma-Aldrich para-chloro (CAS 575462-80-5) and meta-chloro (CAS 573947-81-6) regioisomers, the complete dataset enables deconvolution of chloro position effects (ortho, meta, para) and methoxy orientation (2-phenyl vs. 3-benzyl) on antiproliferative potency. SAR from the STAT3 inhibitor series indicates that positional chloro shifts can produce ≥2-fold IC50 differences [1], underscoring the necessity of testing all regioisomers rather than relying on a single commercially available analog.

Urease Inhibitor Screening for Lead Discovery

Based on the validated urease inhibitory activity of structurally related 4-amino-1,2,4-triazole Mannich base derivatives (IC50 = 12.39–16.12 µg/mL for compounds 11a and 11d [2]), the target compound is an appropriate starting point for urease-focused screening cascades. Its 3-chlorobenzylthio moiety provides the electron-withdrawing character associated with enhanced enzyme binding, while the free 4-amine permits rapid derivatization into Schiff bases or Mannich bases for analog generation.

Corrosion Inhibitor for Mild Steel Pickling

Given that 3,5-disubstituted-4-amino-1,2,4-triazoles achieve > 90% corrosion inhibition efficiency on mild steel in 1 M HCl [3], the target compound—with its sulfur-containing 3-chlorobenzylthio substituent providing an additional metal-coordinating atom—is a candidate for electrochemical evaluation as a mixed-type corrosion inhibitor. The combination of nitrogen (triazole ring + 4-amine), sulfur (thioether), and chlorine (halogen bonding) donor atoms in a single molecule is a structural motif consistently associated with high inhibition efficiency in this application class.

Focused Library Synthesis by 4-Amine Derivatization

The target compound's primary 4-amine is a versatile synthetic handle. Acylation can yield acetamido derivatives (analogous to the 4-acetamido analog reported to achieve MIC = 2 µg/mL against Candida spp. ), while condensation with aromatic aldehydes generates Schiff bases suitable for metal complexation. This reactivity profile makes the compound a practical core scaffold for parallel synthesis of focused libraries targeting antimicrobial or enzyme-inhibitory endpoints, offering procurement value beyond single-compound screening.

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